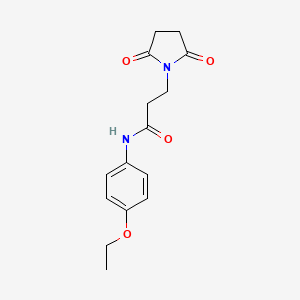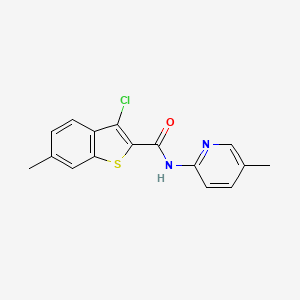
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one, also known as CDMC, is a synthetic compound that belongs to the class of flavonoids. It has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells. Moreover, this compound has been reported to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Moreover, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties and has several advantages for lab experiments. However, it also has some limitations, and its mechanism of action is not fully understood. Future research on this compound can provide valuable insights into its therapeutic potential and lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 4-chloro-3,5-dimethylphenol with salicylaldehyde, followed by the cyclization of the resulting intermediate with dimethyl sulfate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-10-6-13(7-11(2)17(10)19)23-16-9-22-15-8-12(21-3)4-5-14(15)18(16)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOVMKVTXDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)


![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)


